Soyasaponin Ae

Descripción general

Descripción

Soyasaponin Ae is a natural product found in Glycine max with data available.

Aplicaciones Científicas De Investigación

Plant and Human Health Benefits

Soyasaponins, particularly Soyasaponin Ae, play a significant role in both plant defense and human health. They are involved in rhizosphere microbial interactions and are recognized for their medicinal benefits including immunological effects and potential for therapeutics. Their production is influenced by biosynthetic regulation and can be affected by processing, bioavailability, and biotransformation processes (Yates et al., 2021).

Biological Functionalities

Soyasaponins demonstrate diverse biological properties, including anti-inflammatory, antimutagenic, anticarcinogenic, antimicrobial, and cardiovascular protective activities. This makes them suitable for use in functional foods (Guang et al., 2014).

Isolation and Purification

A protocol for the isolation and purification of Soyasaponin Ae from soy hypocotyls has been developed, which is crucial for further research and application in various fields (Zhao et al., 2012).

Anti-Cancer Activity

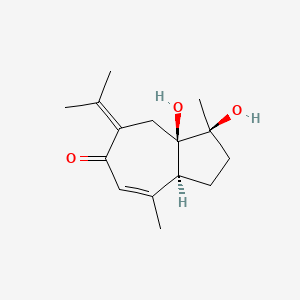

Studies have shown that soyasaponins, including Soyasaponin Ae, have anti-colon carcinogenic activity. Their chemical structure influences their bioactivity, with aglycones showing higher potency (Gurfinkel & Rao, 2003).

Anti-Obesity Effects

Soyasaponins, specifically Aa and Ab, have been found to inhibit adipocyte differentiation and reduce lipid accumulation, indicating their potential use in treating obesity (Yang et al., 2015).

Chemical and Biological Characterization

Oleanane triterpenoids, including soyasaponins, have been studied for their bioactive properties such as anti-cancer effects. Their isolation and detection through various methods like HPLC and HPLC-MS are crucial for understanding their activities (Zhang & Popovich, 2009).

Recent Research Advances

Soyasaponin research encompasses their structure, composition, biological activities, and applications in medicine and health products. Their anti-inflammatory, anti-coagulation, and anti-tumor functions have been a focus of recent studies (Hu Zhi-bi, 2013).

Anti-Inflammatory Mechanisms

Soyasaponins have been shown to inhibit inflammation by affecting the ROS-mediated activation of the PI3K/Akt/NF-kB pathway (Zha et al., 2014).

Rhizosphere Effects

Soyasaponins secreted from soybean roots modify the bacterial composition in the rhizosphere, influencing plant growth and health (Fujimatsu et al., 2020).

Antiviral Activities

Some soyasaponins, such as Soyasaponin II, have been found to possess antiviral activities against viruses like HSV-1, suggesting a potential role in antiviral therapies (Hayashi et al., 1997).

Hypoglycemic Activity

Soyasaponins have shown significant inhibitory activities against α-glucosidase and α-amylase, indicating their potential in managing diabetes (Bianco et al., 2018).

Colitis Amelioration

Soyasaponin Ab has been found to ameliorate colitis by inhibiting the binding of lipopolysaccharide to Toll-like receptor 4 on macrophages, highlighting its anti-inflammatory potential (Lee et al., 2011).

Propiedades

IUPAC Name |

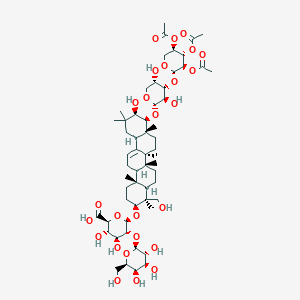

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,10R,12aS,14aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H90O26/c1-24(61)76-31-22-75-51(45(78-26(3)63)42(31)77-25(2)62)81-41-29(64)21-74-49(40(41)70)84-47-46(71)53(4,5)19-28-27-11-12-33-55(7)15-14-34(56(8,23-60)32(55)13-16-58(33,10)57(27,9)18-17-54(28,47)6)80-52-44(38(68)37(67)43(82-52)48(72)73)83-50-39(69)36(66)35(65)30(20-59)79-50/h11,28-47,49-52,59-60,64-71H,12-23H2,1-10H3,(H,72,73)/t28-,29-,30+,31+,32+,33+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45+,46-,47+,49-,50-,51-,52+,54+,55-,56+,57+,58+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYGLIKHHLDSEF-IBLRKXDLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2C(COC(C2O)OC3C(C(CC4C3(CCC5(C4=CCC6C5(CCC7C6(CCC(C7(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)C)(C)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@H]2[C@H](CO[C@H]([C@@H]2O)O[C@@H]3[C@@H](C(C[C@@H]4[C@]3(CC[C@@]5(C4=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(CC[C@@H]([C@]7(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)C)C)C)C)(C)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H90O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317259 | |

| Record name | Soyasaponin Ae | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1203.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Soyasaponin Ae | |

CAS RN |

117230-34-9 | |

| Record name | Soyasaponin Ae | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117230-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Soyasaponin Ae | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5,14-trihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B8235429.png)

![5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B8235437.png)

![Ethyl 1-oxo-2,3-dihydropyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B8235472.png)

![1,10-Phenanthroline-1,10-diide;quinoxalino[2,3-f][1,10]phenanthroline-4,5-diide;ruthenium(8+);dichloride](/img/structure/B8235541.png)